![molecular formula C15H17N5O2S B2663467 7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941943-44-8](/img/structure/B2663467.png)
7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These derivatives have been identified as novel CDK2 inhibitors, which are appealing targets for cancer treatment . They have been designed and synthesized as part of a new set of small molecules .
Molecular Structure Analysis
The molecular structure of this compound has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact details of the molecular structure are not provided in the available resources.Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research by Gilava et al. (2020) detailed the synthesis of a series of triazolopyrimidines using Biginelli protocol, which were then evaluated for their antimicrobial and antioxidant activities. These compounds, characterized by techniques such as IR, NMR, and mass spectroscopy, represent a significant interest in developing new antimicrobial agents with potential antioxidant properties (Gilava, Patel, Ram, & Chauhan, 2020).
Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, evaluating them as anti-inflammatory and analgesic agents. This study underscores the therapeutic potential of triazolopyrimidine derivatives in treating inflammation and pain, indicating a broad spectrum of biological activities for these compounds (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxic Activity
Hassan et al. (2014) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential of these compounds in cancer research, particularly in the development of new chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).
Tuberculostatic Activity
Titova et al. (2019) synthesized structural analogs of an antituberculous agent and evaluated their tuberculostatic activity. This research emphasizes the potential of triazolopyrimidine derivatives in treating tuberculosis, showcasing their importance in addressing global health challenges (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Antimicrobial Activity of Organotin(IV) Derivatives
Ruisi et al. (2010) explored the synthesis, spectroscopic characterization, and in vitro antimicrobial activity of triorganotin(IV) complexes with triazolopyrimidine derivatives. These complexes were found to exhibit activity against Gram-positive bacteria, highlighting the potential of organotin(IV) compounds in antimicrobial research (Ruisi, Canfora, Bruno, Rotondo, Mastropietro, Debbia, Girasolo, & Megna, 2010).
Future Directions
properties
IUPAC Name |
7-(3-methoxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-8-11(13(16)21)12(9-5-4-6-10(7-9)22-2)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H2,16,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJYBRVWSDRTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

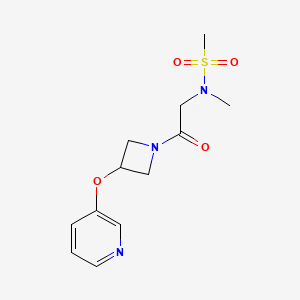
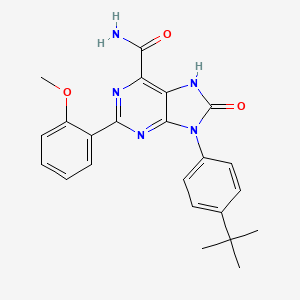
![Tert-butyl 4-[(2-{[(4-methoxybenzyl)amino]carbonyl}hydrazino)carbonyl]piperidine-1-carboxylate](/img/structure/B2663387.png)
![4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2663388.png)
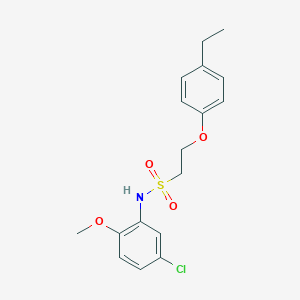
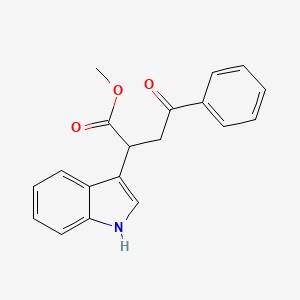
![N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2663393.png)
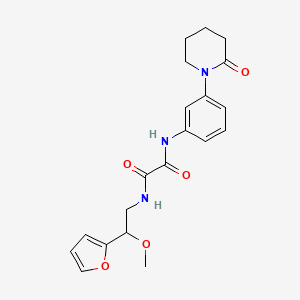
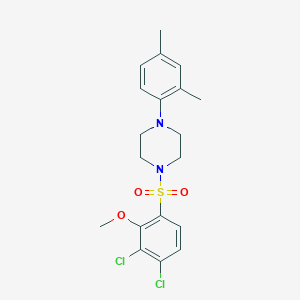
![Ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663397.png)
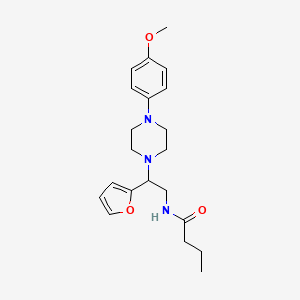
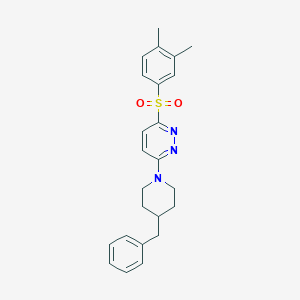
![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2663402.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]but-2-enamide](/img/structure/B2663403.png)